Keto–Enol Tautomerism and Ionisation: Direct Head-to-Head Comparison with Unsubstituted 1-Phenacylpyridinium Cation
Head-to-head measurement by Carey et al. (1993) demonstrates that the 4-(dimethylamino) substituent on the 1-phenacylpyridinium cation simultaneously lowers the keto–enol tautomerisation constant and elevates the ionisation constant relative to the unsubstituted analogue. The pKT shifts from 6.10 (unsubstituted) to 5.55 (4-dimethylamino), corresponding to a 3.5-fold lower enol content [1]. The pKₐ for deprotonation to the enolate-ylide rises from 10.90 to 13.2, a change of 2.3 log units, equating to a 200-fold decrease in acidity [1]. Both measurements were obtained in aqueous solution at 25 °C under identical conditions, ensuring the comparison is free of medium artefacts [1].
ΔpKₐ = +2.3 (200× less acidic)
| Evidence Dimension | Keto–enol tautomerisation constant (pKT = –log KT) and ionisation constant (pKa) in aqueous solution |
|---|---|
| Target Compound Data | pKT = 5.55; pKa = 13.2 |
| Comparator Or Baseline | 1-Phenacylpyridinium cation (unsubstituted): pKT = 6.10; pKa = 10.90 |
| Quantified Difference | ΔpKT = –0.55 (target ~3.5× lower enol content); ΔpKa = +2.3 (target ~200× less acidic) |
| Conditions | Aqueous solution, 25 °C; equilibrium constants determined by UV–visible spectrophotometry |
Why This Matters
A 200-fold difference in acidity dictates the pH window at which the reactive ylide is generated, directly impacting the compatibility of the compound with base-sensitive substrates in synthetic cascades and making the unsubstituted analogue unsuitable as a drop-in replacement.
- [1] Carey, A. R. E., O'Ferrall, R. A. M., & Murray, B. A. (1993). Keto–Enol tautomerism and ionisation of 1-phenacylpyridinium ions: a model for carbanion-stabilisation of azomethine ylides. Journal of the Chemical Society, Perkin Transactions 2, 1993, 2297–2302. View Source
